NZ 105 is a homochiral 4-aryl-1,4-dihydropyridine-5-phosphate derivative. While its specific classification is not explicitly mentioned in the provided abstract, its structural features suggest it belongs to a class of compounds known as calcium channel blockers. These compounds are known to have various pharmacological activities, particularly in cardiovascular research [].
The synthesis of NZ 105 begins with racemic starting materials. The key step involves an enantioselective hydrolysis reaction catalyzed by a lipase enzyme []. This enzymatic resolution allows for the separation and isolation of the desired enantiomer of the carboxylic acid intermediate. This optically active acid is then further transformed into the final optically active NZ 105 molecule.
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 33776-88-4
CAS No.: 92292-84-7
CAS No.: 70222-94-5